TbGAPDH Enzyme Inhibition: Monomethyl Kolavate vs. Clerodane Diterpenoid Benchmarks
Monomethyl kolavate inhibits recombinant TbGAPDH with an IC50 of 2 µM [1]. While no direct head-to-head assay with kolavic acid has been published, the observed IC50 for monomethyl kolavate is substantially lower than the 50 µM threshold used to define 'significant inhibitory activity' for other natural product hits in the same screening campaign [2]. This suggests a more potent interaction with the enzyme's active site compared to the majority of screened clerodane diterpenoids.
| Evidence Dimension | Inhibitory potency against recombinant TbGAPDH enzyme |
|---|---|
| Target Compound Data | IC50 = 2 µM |
| Comparator Or Baseline | Significant inhibitory activity threshold = 50 µM (for other natural product hits) |
| Quantified Difference | 25-fold lower IC50 |
| Conditions | In vitro enzyme assay using recombinant TbGAPDH |
Why This Matters
Confirms monomethyl kolavate as a validated, relatively potent TbGAPDH inhibitor for trypanosomiasis research, distinguishing it from less active clerodane diterpenoids.
- [1] Herrmann, F. C., et al. (2015). In Silico Identification and in Vitro Activity of Novel Natural Inhibitors of Trypanosoma brucei Glyceraldehyde-3-phosphate-dehydrogenase. Molecules, 20(9), 16154-16169. View Source
- [2] Herrmann, F. C., et al. (2015). In Silico Identification and in Vitro Activity of Novel Natural Inhibitors of Trypanosoma brucei Glyceraldehyde-3-phosphate-dehydrogenase. Molecules, 20(9), 16154-16169. View Source
